N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline
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Overview
Description
N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline is a chemical compound with the molecular formula C10H12N4O4S and a molecular weight of 284.29 g/mol . It is known for its unique structure, which includes a dinitroaniline moiety and a methylsulfanylpropylideneamino group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 2-(methylthio)propanal. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The pathways involved may include the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline can be compared with other similar compounds, such as:
2,4-dinitroaniline: A simpler compound with similar nitro groups but lacking the methylsulfanylpropylideneamino group.
N-(2-methylsulfanylpropylideneamino)-2,4-diaminoaniline: A derivative where the nitro groups are reduced to amino groups.
2-(methylthio)propanal: A precursor used in the synthesis of the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5440-68-6 |
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Molecular Formula |
C10H12N4O4S |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H12N4O4S/c1-7(19-2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-7,12H,1-2H3 |
InChI Key |
MDTLCKSUWLYASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])SC |
Origin of Product |
United States |
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